![molecular formula C14H12F3N3O B14149268 N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide CAS No. 162960-51-2](/img/structure/B14149268.png)
N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide
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Overview
Description
N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure with two amino groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide typically involves the reaction of 3,5-diaminobenzamide with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out in an inert organic solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and used in various chemical reactions.
Uniqueness
N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide is unique due to its specific structure, which combines the trifluoromethylphenyl group with a benzamide backbone containing two amino groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
162960-51-2 |
---|---|
Molecular Formula |
C14H12F3N3O |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)9-2-1-3-12(6-9)20-13(21)8-4-10(18)7-11(19)5-8/h1-7H,18-19H2,(H,20,21) |
InChI Key |
BASOBOGLLJSNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)N)N)C(F)(F)F |
Origin of Product |
United States |
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